Cas no 38401-70-6 (5-(4-Bromophenyl)thiophene-2-carbaldehyde)

5-(4-Bromophenyl)thiophene-2-carbaldehyde is a versatile aromatic aldehyde featuring a bromophenyl-thiophene backbone, making it a valuable intermediate in organic synthesis and material science. Its distinct structure, combining a bromine-substituted phenyl ring with a formyl-functionalized thiophene, enables selective cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. This compound is particularly useful in the development of conjugated polymers, liquid crystals, and pharmaceutical precursors due to its electron-rich thiophene moiety and reactive aldehyde group. The bromine substituent further enhances its utility as a handle for further derivatization. High purity and stability under standard conditions ensure consistent performance in research and industrial applications.
5-(4-Bromophenyl)thiophene-2-carbaldehyde structure
38401-70-6 structure
Product Name:5-(4-Bromophenyl)thiophene-2-carbaldehyde
CAS No:38401-70-6
MF:C11H7BrOS
MW:267.141680955887
MDL:MFCD00829312
CID:923466
PubChem ID:3578056
Update Time:2025-11-05

5-(4-Bromophenyl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Bromophenyl)thiophene-2-carbaldehyde
    • 5-(4-bromophenyl)-2-Thiophenecarboxaldehyde
    • 2-Formyl-5-(4-bromophenyl)thiophene
    • 5-(4-bromophenyl)-2-thiophenecarbaldehyde
    • 5-(4-bromo-phenyl)-thiophene-2-carbaldehyde
    • 5-(4-Bromphenyl)-2-thiophencarboxaldehyd
    • 5-(p-Bromophenyl)thiophene-2-carboxaldehyde
    • 5-p-Bromphenylthiophen-2-aldehyd
    • AB07362
    • AC1MS3FL
    • AC1Q24P3
    • CTK1B4901
    • DTXSID10393819
    • SCHEMBL1133684
    • AKOS000118010
    • 38401-70-6
    • CS-0157601
    • MFCD00829312
    • Z235344911
    • AS-76568
    • DB-069687
    • AB00772748-01
    • EN300-27655
    • HKRFAVKXDXDKBW-UHFFFAOYSA-N
    • MDL: MFCD00829312
    • Inchi: 1S/C11H7BrOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
    • InChI Key: HKRFAVKXDXDKBW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC=C(C=O)S1

Computed Properties

  • Exact Mass: 265.94011
  • Monoisotopic Mass: 265.94
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07
  • LogP: 3.99010

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5-(4-Bromophenyl)thiophene-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:38401-70-6)5-(4-Bromophenyl)thiophene-2-carbaldehyde
Order Number:A1158178
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:44
Price ($):207.0
Email:sales@amadischem.com

Additional information on 5-(4-Bromophenyl)thiophene-2-carbaldehyde

Recent Advances in the Application of 5-(4-Bromophenyl)thiophene-2-carbaldehyde (CAS: 38401-70-6) in Chemical Biology and Pharmaceutical Research

The compound 5-(4-Bromophenyl)thiophene-2-carbaldehyde (CAS: 38401-70-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and potential therapeutic applications. The compound's unique structural features, including the bromophenyl and thiophene moieties, make it a promising scaffold for the development of novel bioactive molecules.

Recent studies have focused on the synthesis and optimization of 5-(4-Bromophenyl)thiophene-2-carbaldehyde derivatives to enhance their pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications at the aldehyde group of the compound could significantly improve its binding affinity to target proteins, particularly in the context of kinase inhibition. The study reported a series of derivatives with potent inhibitory activity against specific kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.

In addition to its applications in oncology, 5-(4-Bromophenyl)thiophene-2-carbaldehyde has shown promise in neurodegenerative disease research. A recent preprint on bioRxiv highlighted its role as a modulator of amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. The compound's ability to disrupt amyloid fibril formation was attributed to its thiophene core, which interacts with hydrophobic regions of the amyloid peptides. These findings open new avenues for the development of small-molecule therapeutics targeting protein misfolding diseases.

From a synthetic chemistry perspective, advances in the scalable production of 5-(4-Bromophenyl)thiophene-2-carbaldehyde have been reported. A 2024 paper in Organic Process Research & Development described a novel catalytic system that improves the yield and purity of the compound while reducing environmental impact. This development is particularly significant for industrial applications, where the demand for high-quality building blocks in drug discovery is increasing.

The compound's utility extends beyond pharmaceuticals into materials science. Recent work published in ACS Applied Materials & Interfaces explored its incorporation into organic electronic materials. The bromophenyl group's electron-withdrawing properties, combined with the thiophene's electron-rich character, create interesting optoelectronic properties that could be exploited in organic semiconductors and sensors.

Looking forward, the diverse applications of 5-(4-Bromophenyl)thiophene-2-carbaldehyde suggest it will remain an important compound in chemical biology research. Current challenges include improving its metabolic stability and bioavailability for pharmaceutical applications, as well as developing more sustainable synthetic routes. Ongoing research is expected to uncover additional therapeutic targets and material applications for this versatile molecule.

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Amadis Chemical Company Limited
(CAS:38401-70-6)5-(4-Bromophenyl)thiophene-2-carbaldehyde
A1158178
Purity:99%
Quantity:1g
Price ($):207.0
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